tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate
Brand Name: Vulcanchem
CAS No.: 149876-85-7
VCID: VC11616458
InChI:
SMILES:
Molecular Formula: C13H25N5O4
Molecular Weight: 315.4

tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate

CAS No.: 149876-85-7

Cat. No.: VC11616458

Molecular Formula: C13H25N5O4

Molecular Weight: 315.4

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate - 149876-85-7

Specification

CAS No. 149876-85-7
Molecular Formula C13H25N5O4
Molecular Weight 315.4

Introduction

Chemical Structure and Physicochemical Properties

tert-Butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate features a branched alkyl chain with two Boc groups and an azide (-N3_3) moiety. The Boc groups, tert-butyl esters of carbamic acid, confer steric protection to amine functionalities, preventing unwanted side reactions during synthesis . The azide group enables participation in Staudinger reactions, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and other click chemistry applications.

Key Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC13H25N5O4\text{C}_{13}\text{H}_{25}\text{N}_{5}\text{O}_{4}
Molecular Weight315.3687 g/mol
CAS Number149876-85-7
SolubilitySoluble in DMF, DCM, THF
StabilityStable under inert conditions

The compound’s IR spectrum reveals characteristic peaks for the azide (2098 cm1^{-1}) and carbonyl (1689 cm1^{-1}) groups . Its tert-butyl groups enhance solubility in organic solvents while reducing susceptibility to hydrolysis compared to non-protected analogues .

Synthesis and Manufacturing

The synthesis of tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate involves sequential protection, azidation, and purification steps. A representative protocol from patent US20150274701A1 outlines the following process:

Stepwise Synthesis Protocol

StepReaction DescriptionConditionsYield
1Protection of primary amine with Boc anhydrideDCM, TEA, 0°C to RT, 12 h85%
2Azidation of secondary amine using sodium azide and mesyl chlorideDMF, NaN3_3, 0°C, 4 h78%
3Purification via silica column chromatographyEtOAc/MeOH (95:5)92%

Critical considerations include the use of anhydrous solvents to prevent Boc group hydrolysis and controlled temperatures during azidation to avoid explosive side reactions . The final product is typically isolated as a white crystalline solid with >97% purity, validated by HPLC and 1^1H NMR .

Applications in Organic Synthesis

Peptide and Peptidomimetic Synthesis

The Boc groups in tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate enable orthogonal protection strategies. For example, in solid-phase peptide synthesis (SPPS), the azide moiety remains inert during Fmoc deprotection, allowing selective modification post-assembly . This is critical for synthesizing cyclic peptides or conjugates with fluorescent tags.

Bioconjugation via Click Chemistry

The azide group participates in CuAAC reactions with alkynes to form stable 1,2,3-triazole linkages. In a study cited in US20150274701A1 , this compound was used to functionalize a TAMRA fluorophore for live-cell imaging. Reaction conditions involved CuSO4_4·5H2_2O (17.5 µM) and sodium ascorbate (475 µM) in phosphate buffer (pH 7.4), achieving quantitative conversion within 30 minutes .

Drug Delivery Systems

Functionalized derivatives of this compound serve as linkers in antibody-drug conjugates (ADCs). For instance, coupling with a thioacetate group produced a cleavable linker for controlled drug release in lysosomal environments .

Comparative Analysis with Structural Analogues

The compound’s utility is highlighted through comparisons with analogues lacking key functional groups:

CompoundKey DifferencesReactivity Profile
tert-Butyl N-(2-amino-3-Boc-amino-propyl)carbamateReplaces azide with amineProne to oxidation
Benzyl-protected analogueUses benzyloxycarbonyl (Cbz) instead of BocLess stable under acidic conditions
Unprotected azido-amineLacks Boc groupsLimited solubility

The dual Boc protection in tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate uniquely balances stability and reactivity, making it preferable for multi-step syntheses .

QuantityPrice (€)
250 mg202.00
500 mg302.00
1 g602.00

Lead times for custom synthesis typically range from 4–6 weeks, reflecting the compound’s specialized nature .

Recent Research and Patent Landscape

Patent US20150274701A1 details its use in bioorthogonal labeling, demonstrating efficient fluorescent tagging of cellular proteins without interference from endogenous biomolecules. Recent advancements focus on optimizing reaction kinetics in biological matrices, with second-order rate constants (k2k_2) exceeding 103 M1s110^3\ \text{M}^{-1}\text{s}^{-1} in cell lysates .

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